molecular formula C28H36N4O4S B13828731 Lurasidone Sulfone

Lurasidone Sulfone

Cat. No.: B13828731
M. Wt: 524.7 g/mol
InChI Key: MAVBUKOHERNHBQ-UHFFFAOYSA-N
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Description

Lurasidone Sulfone is a metabolite of Lurasidone, an atypical antipsychotic medication used primarily to treat schizophrenia and bipolar disorder

Preparation Methods

Synthetic Routes and Reaction Conditions

Lurasidone Sulfone can be synthesized through the oxidation of Lurasidone. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the complete conversion of Lurasidone to this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lurasidone Sulfone undergoes various chemical reactions, including:

    Oxidation: Conversion of Lurasidone to this compound.

    Reduction: Potential reduction back to Lurasidone or other intermediates.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products Formed

    Oxidation: this compound.

    Reduction: Lurasidone, intermediate compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Lurasidone Sulfone has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of new derivatives.

    Biology: Studied for its interactions with biological targets and its potential effects on cellular processes.

    Medicine: Investigated for its pharmacological activity and potential therapeutic applications beyond its parent compound, Lurasidone.

    Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug metabolism studies.

Mechanism of Action

Lurasidone Sulfone exerts its effects by interacting with various molecular targets, including dopamine D2 receptors, serotonin 5-HT2A receptors, and serotonin 5-HT7 receptors. It acts as an antagonist at these receptors, modulating neurotransmitter activity and contributing to its antipsychotic effects. The compound’s mechanism of action involves the inhibition of receptor signaling pathways, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    Lurasidone: The parent compound, primarily used for treating schizophrenia and bipolar disorder.

    Ziprasidone: Another atypical antipsychotic with similar receptor binding profiles.

    Cariprazine: An atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.

    Lamotrigine: A mood stabilizer used in bipolar disorder, with different mechanisms of action.

Uniqueness

Lurasidone Sulfone is unique due to its specific metabolic origin from Lurasidone and its distinct pharmacological profile. Unlike its parent compound, this compound may exhibit different receptor affinities and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H36N4O4S

Molecular Weight

524.7 g/mol

IUPAC Name

4-[[2-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2

InChI Key

MAVBUKOHERNHBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O

Origin of Product

United States

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